molecular formula C₆₆H₇₆Cl₃N₉O₂₄ B1663526 Vancomycin hydrochloride CAS No. 1404-93-9

Vancomycin hydrochloride

Cat. No. B1663526
CAS RN: 1404-93-9
M. Wt: 1485.7 g/mol
InChI Key: PRBZNSSZHLUGTK-FHHNGZMLSA-N
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Description

Vancomycin hydrochloride is an antibiotic that belongs to the family of medicines called glycopeptides . It works by killing bacteria or preventing their growth . It is used to treat infections caused by bacteria . When taken orally, it stays in the intestines to stop the growth of bacteria that cause certain symptoms .


Synthesis Analysis

The total synthesis of Vancomycin was reported in 1998-1999 by David A. Evans, K. C. Nicolaou, Dale L. Boger . The major difficulty in the synthesis was the presence of 3 centers of axial or planar (atropisomer) chirality in Vancomycin .


Molecular Structure Analysis

Vancomycin is a large glycopeptide compound with a molecular weight of approximately 1448 . The molecule consists of a seven-membered peptide chain that is formed by parts of three phenylglycine systems, two chlorinated tyrosine units, aspartic acid, and N-methylleucine . Two ether bonds and a carbon-carbon bond join the various substituents on the peptide chain into three large rings .


Chemical Reactions Analysis

A study utilized magnetic solid-phase extraction for the determination of vancomycin hydrochloride (VAN) in different matrices . An azo dye product results from the coupling of VAN with the diazotized 4-aminoacetophenone in an alkaline medium .


Physical And Chemical Properties Analysis

Vancomycin is a large glycopeptide compound with a molecular weight of approximately 1450 Da . It is not appreciably absorbed orally and is eliminated primarily via the renal route, with more than 80%–90% recovered unchanged in urine within 24 hours after administration of a single dose .

Safety And Hazards

Vancomycin hydrochloride has been associated with ototoxicity (deafness), renal injury, a drop in blood pressure (following intravenous administration), lowered leukocyte or eosinophil counts in the blood, and allergic reactions such as urticaria, rashes, nausea, chills, fever, and even anaphylactic responses . It is recommended to be administered in a dilute solution slowly, over at least 60 minutes (maximum rate of 10 mg/min for doses >500 mg) due to the high incidence of pain and thrombophlebitis and to avoid an infusion reaction known as the vancomycin flushing reaction .

properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTORFDMHNKUSG-XTTLPDOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H76Cl3N9O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1404-90-6 (Parent)
Record name Vancomycin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90891868
Record name Vancomycin monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vancomycin hydrochloride

CAS RN

1404-93-9, 197638-25-8
Record name Vancomycin, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vancomycin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vancomycin monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vancomycin, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANCOMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71WO621TJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,690
Citations
RC Evans, CJ Holmes - Antimicrobial agents and chemotherapy, 1987 - Am Soc Microbiol
… This model has been used to investigate the ability of vancomycin hydrochloride to kill biofilm-encased organisms by using an antibiotic regimen typical of peritonitis therapy. No …
Number of citations: 291 journals.asm.org
Z Yang, J Liu, J Gao, S Chen, G Huang - International journal of …, 2015 - Elsevier
… (c-Lips) for the intravenous delivery of vancomycin hydrochloride (VANH), a water-soluble … vancomycin hydrochloride have shown that the accumulation of vancomycin hydrochloride in …
Number of citations: 66 www.sciencedirect.com
J Liu, Z Wang, F Li, J Gao, L Wang, G Huang - asian journal of …, 2015 - Elsevier
… Vancomycin hydrochloride (VANH), the first glycopeptide … Vancomycin hydrochloride-loaded liposomes (VANH-Lips) … well compared with the vancomycin hydrochloride solution (VANH-…
Number of citations: 60 www.sciencedirect.com
A Serri, HR Moghimi, A Mahboubi, A Zarghi - Acta Pol Pharm, 2017 - researchgate.net
… for the determination of vancomycin hydrochloride. The separation … The retention times for vancomycin hydrochloride and … to the analysis of vancomycin hydrochloride in pharmaceutical …
Number of citations: 20 www.researchgate.net
K Tarao, T Ikeda, K Hayashi, A Sakurai, T Okada, T Ito… - Gut, 1990 - gut.bmj.com
… We have recently shown that vancomycin hydrochloride, a non-absorbable antibiotic which is … We therefore gave vancomycin hydrochloride to cirrhotic patients with portal systemic …
Number of citations: 105 gut.bmj.com
C Ponder, M Overcash - Science of the total environment, 2010 - Elsevier
… The cradle-to-gate (ctg) life cycle inventory (LCI) for vancomycin hydrochloride presented here … Vancomycin hydrochloride is also the third pharmaceutical active ingredient done by this …
Number of citations: 29 www.sciencedirect.com
Y Tian, X Chong, S Yao, M Xu - Frontiers in Chemistry, 2021 - frontiersin.org
… and structural elucidation of vancomycin hydrochloride. … to that of the vancomycin hydrochloride reference standard (2) (… to that of the vancomycin hydrochloride reference standard. …
Number of citations: 2 www.frontiersin.org
R Maji, CA Omolo, Y Jaglal, S Singh… - International Journal of …, 2021 - Elsevier
… Therefore, this study aimed to deliver transferosomes loaded with a highly water-soluble and high molecular weight vancomycin hydrochloride (VCM-HCl) via a bigel for systemic …
Number of citations: 28 www.sciencedirect.com
V Das Gupta, KR Stewart… - American Journal of …, 1986 - academic.oup.com
… Vancomycin hydrochloride is used to treat po tentially life-… Vancomycin hydrochloride oral solution has been reported to be … form of vancomycin hydrochloride than was available 15 …
Number of citations: 35 academic.oup.com
PJ Jiang, S Patel, U Gbureck, R Caley… - Journal of Biomedical …, 2010 - Wiley Online Library
… The objective of this study was to evaluate the influence of pH during processing on the efficacy of vancomycin hydrochloride (VH) against Staphylococcus aureus. VH was loaded into a …
Number of citations: 42 onlinelibrary.wiley.com

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